molecular formula C16H18ClN3O B2641467 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097889-35-3

3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2641467
CAS No.: 2097889-35-3
M. Wt: 303.79
InChI Key: VSTWUEYVUORXKO-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic chemical compound designed for preclinical research, featuring a molecular structure that incorporates two pharmacologically significant motifs: a benzamide group and a 1H-pyrazole ring. The pyrazole moiety is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities. It is a common feature in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and potent anticancer agents such as crizotinib . This structural component is known to contribute to activities such as the inhibition of cyclooxygenase-2 (COX-2) and various kinases involved in cancer cell proliferation . Researchers can leverage this compound as a key intermediate or a chemical probe in drug discovery campaigns, particularly for developing novel oncology and anti-inflammatory therapeutics. Its structure suggests potential for target identification and validation, mechanism of action studies, and structure-activity relationship (SAR) analysis. The compound is provided with guaranteed high purity and stability for reliable experimental results. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTWUEYVUORXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Attachment of the cyclohexyl group: The pyrazole ring is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to form the cyclohexyl-substituted pyrazole.

    Formation of the benzamide core: The final step involves the reaction of the cyclohexyl-substituted pyrazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Antitumor Activity
Research indicates that 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide exhibits significant antitumor properties. It has been shown to inhibit the activity of specific kinases that are crucial for cancer cell proliferation. By blocking these pathways, the compound may reduce tumor growth and enhance apoptosis in cancer cells .

Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activities. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which are implicated in various chronic diseases . This makes it a candidate for further exploration in the treatment of inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with the chlorobenzamide moiety. This synthetic pathway allows for the generation of various derivatives that may enhance its biological activity or selectivity towards specific targets .

Case Studies

Study on Anticancer Effects
A study published in a reputable journal highlighted the efficacy of this compound in preclinical models of cancer. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as an effective therapeutic agent against certain types of cancer .

Research on Inflammatory Disorders
Another research initiative focused on the anti-inflammatory properties of this compound. In vitro studies demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in human cell lines. These findings support its potential application in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide core can also interact with various receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents/Modifications Potential Implications
3-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide 3-Chlorophenyl, cyclohexyl-pyrazole linkage ~307.8 (estimated) Pyrazole on cyclohexyl Enhanced solubility and selectivity
2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (CAS 941378-50-3) 2-Chlorophenyl, oxadiazole-containing cyclohexyl, amino-propanamide linker Not provided Oxadiazole ring, flexible linker Increased metabolic stability; potential kinase inhibition
3-Chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 3-Chlorophenyl, methyl-pyrazole linkage 263.72 Methyl-pyrazole substituent Reduced steric hindrance; lower molecular weight
3-Chloro-5-methoxy-4-(1-methylethoxy)-N-[4-(2-thiazolyl)phenyl]benzamide (CAS 941226-38-6) 3-Chloro-5-methoxy-isopropoxy phenyl, thiazole-linked phenyl Not provided Thiazole ring, methoxy/isopropoxy groups Improved lipophilicity; possible protease targeting
Patent compounds (EP 3 532 474 B1) Fluoro-substituted benzamide, triazolo-pyridine, cyclohexylethoxy/tetrahydropyranyl Not provided Fluorine, triazolo-pyridine, bulky ether groups High potency but potential toxicity risks

Pharmacological and Physicochemical Insights

Substituent Position and Electronic Effects: The 3-chloro group in the target compound may favor interactions with hydrophobic binding pockets compared to the 2-chloro isomer in CAS 941378-50-3 . Pyrazole vs. Oxadiazole/Thiazole: Pyrazole’s nitrogen atoms provide hydrogen-bonding capability, which could improve solubility over oxadiazole (CAS 941378-50-3) or thiazole (CAS 941226-38-6) derivatives, where sulfur or oxygen atoms may reduce polarity .

However, the bulky cyclohexylethoxy groups in EP 3 532 474 B1 compounds might hinder membrane permeability .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~307.8) exceeds that of the methyl-pyrazole analog (263.72 g/mol) , suggesting differences in absorption and distribution. Pyrazole’s presence may counterbalance the lipophilicity of the cyclohexyl group, aligning with Lipinski’s rules for oral bioavailability.

Biological Activity

3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound of interest in biological research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

  • Molecular Formula : C16H19ClN4O
  • Molecular Weight : 318.80 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

In a comparative study, derivatives similar to this compound exhibited IC50 values ranging from 0.07 µM to 49.85 µM against various cancer cell lines, indicating a promising therapeutic index for further development .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models.

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this compound have been documented to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Study on Cytotoxicity

A study conducted by Bouabdallah et al. focused on the cytotoxic effects of various pyrazole derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values reported at 3.25 mg/mL and 17.82 mg/mL respectively .

Clinical Implications

The potential application of pyrazole derivatives as therapeutic agents has been explored in various clinical settings. For instance, compounds exhibiting significant inhibition of Aurora-A kinase have been suggested as candidates for cancer therapy due to their ability to disrupt mitotic processes in cancer cells .

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